Furan-3-Carbonyl versus Pyrazine-2-Carbonyl Substitution: Impact on Hydrogen Bond Acceptor Count and Lipophilicity
The furan-3-carbonyl substituent provides a differentiated hydrogen bond acceptor (HBA) count of 6 versus 8 for the pyrazine-2-carbonyl analog, while also reducing lipophilicity (XLogP3 0.6 versus an estimated higher value for the pyrazine-carbonyl analog, which contains an additional nitrogen atom in the acyl group) [1]. The lower HBA count of the furan-3-carbonyl derivative may reduce promiscuous binding to off-target kinases, a recognized liability in pyrazine-2-carbonitrile-based CHK1 inhibitor programs where selectivity is a key optimization parameter [2]. The three rotatable bonds in the target compound are identical to the number in the pyrazine-2-carbonyl analog, preserving the same degree of conformational flexibility [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count and XLogP3 |
|---|---|
| Target Compound Data | HBA = 6; XLogP3 = 0.6; Rotatable Bonds = 3; TPSA = 92.3 Ų |
| Comparator Or Baseline | 3-((1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: HBA = 8 (estimated); XLogP3 = higher (estimated, due to additional nitrogen); Rotatable Bonds = 3 (estimated); TPSA = higher (estimated, due to additional nitrogen). Note: Exact computed values for comparator not available from authoritative databases; values are structurally inferred. |
| Quantified Difference | HBA reduction of approximately 2 units; lower lipophilicity; comparable flexibility |
| Conditions | PubChem computed properties (XLogP3, HBA, TPSA) for target compound; comparator values estimated from structural analogy |
Why This Matters
Lower HBA count and moderated lipophilicity are associated with improved kinase selectivity profiles and reduced off-target pharmacology in pyrazine-2-carbonitrile-based inhibitor programs, making the furan-3-carbonyl variant a potentially cleaner chemical probe for target validation studies.
- [1] PubChem Compound Summary for CID 91626804, 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lainchbury M, Matthews TP, McHardy T, et al. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. J Med Chem. 2012;55(22):10229-10240. View Source
